5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The exact mass of the compound this compound is 431.1149025 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2/c1-14-7-8-16(11-15(14)2)19-12-20-23(30)28(9-10-29(20)26-19)13-21-25-22(27-31-21)17-5-3-4-6-18(17)24/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHJXVUMVDVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C23H26ClN5O2) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The compound was synthesized through a multi-step reaction involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. The resulting structure features several intramolecular and intermolecular hydrogen bonds that contribute to its stability and biological properties .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results. For instance:
- Cell Lines Tested : The compound exhibited significant growth inhibition against multiple NCI cancer cell lines.
- Percent Growth Inhibition (PGI) : In one study, it showed PGIs ranging from moderate to high against cell lines such as SNB-19 and OVCAR-8 .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle and inhibit the proliferation of cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.
- Targeting Specific Pathways : It may affect signaling pathways involved in tumor growth and metastasis.
Study 1: Anticancer Effects
A detailed study evaluated the effects of the compound on various cancer cell lines. The results indicated:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
This data highlights the compound's potential as a therapeutic agent in oncology .
Study 2: In Vivo Studies
In vivo studies have also been conducted to assess the anti-inflammatory properties of similar compounds derived from oxadiazole and pyrazole scaffolds. These studies indicated significant reductions in inflammation markers in animal models, suggesting a broader therapeutic potential beyond anticancer effects .
Pharmacokinetics and ADME Properties
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the clinical viability of any new drug candidate:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest that it may interact with specific biological targets involved in cancer progression. For instance, the incorporation of the oxadiazole moiety is known to enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, indicating a promising pathway for further research into this compound's efficacy in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that compounds containing the oxadiazole ring demonstrate broad-spectrum antibacterial and antifungal activities. The chlorophenyl substitution enhances these effects by increasing lipophilicity and facilitating membrane penetration. Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Its ability to modulate neuroinflammatory responses suggests that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have indicated that similar pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis .
Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of multiple aromatic systems within its structure contributes to favorable charge transport characteristics .
Coatings and Polymers
In material science, the compound can be utilized in developing advanced coatings and polymers. Its chemical stability and resistance to environmental degradation are desirable traits for protective coatings in various industrial applications. Additionally, incorporating this compound into polymer matrices can enhance mechanical properties while providing antimicrobial features .
Pesticide Development
The structural attributes of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one position it as a candidate for pesticide development. Its bioactive components can be modified to create effective herbicides or insecticides that target specific pests while minimizing environmental impact. Preliminary studies have shown that related compounds possess significant insecticidal activity against common agricultural pests .
Plant Growth Regulators
Furthermore, modifications of the compound may lead to new plant growth regulators (PGRs). The ability to influence plant hormonal pathways could enhance crop yields and stress resistance. Research into oxadiazole derivatives has revealed their potential to promote root growth and improve nutrient uptake in various plant species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
